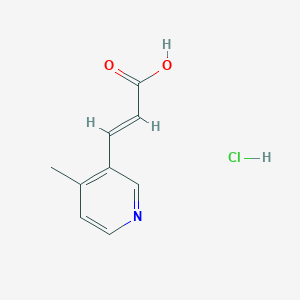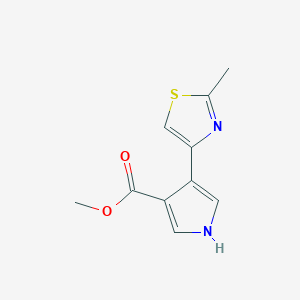
methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTC has been studied extensively for its unique properties and potential benefits in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate is also soluble in a variety of solvents, making it easy to work with in the laboratory. However, methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate. One potential direction is to further investigate its potential applications in drug delivery systems. Another direction is to study its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its unique properties and potential benefits in the fields of medicinal chemistry, biochemistry, and pharmacology. While further research is needed to fully understand its potential applications, methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has shown promise as a potential drug delivery system and in treating various diseases.
Applications De Recherche Scientifique
Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-12-9(5-15-6)7-3-11-4-8(7)10(13)14-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZGYSZDGGFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



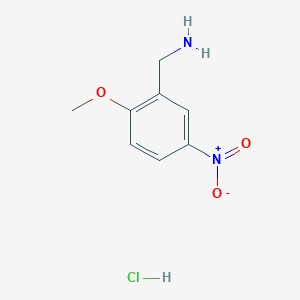
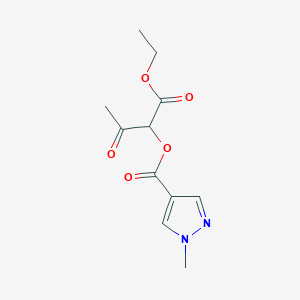
![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)
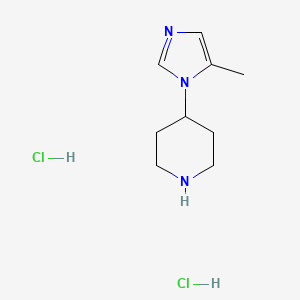
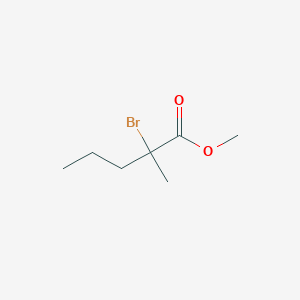
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)
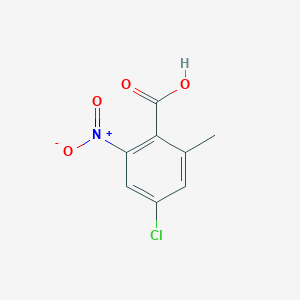
![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)
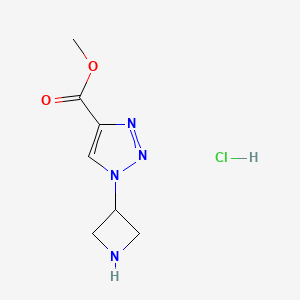
![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)
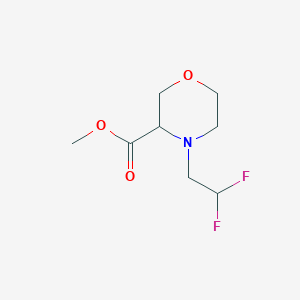
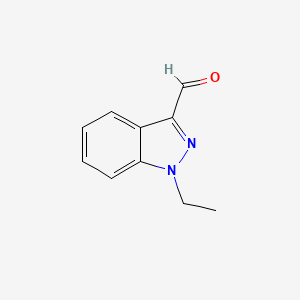
![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
